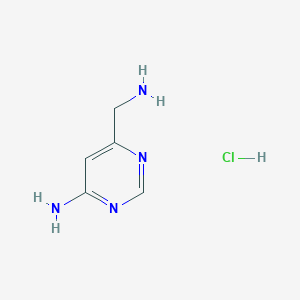

6-(Aminomethyl)pyrimidin-4-amin-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C₅H₉ClN₄ It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antiviral Properties

Recent studies have indicated that pyrimidine derivatives, including 6-(aminomethyl)pyrimidin-4-amine hydrochloride, exhibit antiviral activities. For instance, compounds synthesized from 2-amino-4,6-dihydroxypyrimidine have shown promise in inhibiting hepatitis B virus (HBV) DNA replication. These findings suggest that similar pyrimidine derivatives could be developed as antiviral agents targeting HBV and potentially other viruses .

Anti-inflammatory Effects

Research has demonstrated that certain substituted pyrimidines can inhibit nitric oxide (NO) production in immune-activated cells. This inhibition is crucial for developing anti-inflammatory drugs. The 5-substituted 2-amino-4,6-dichloropyrimidines were particularly effective, indicating that modifications at the 5-position of the pyrimidine ring can enhance biological activity . This suggests that 6-(aminomethyl)pyrimidin-4-amine hydrochloride could be explored for similar anti-inflammatory applications.

Antitumor Activity

Pyrimidine compounds have also been investigated for their anticancer properties. For example, studies have identified various pyrimidine derivatives as inhibitors of key enzymes involved in cancer progression. The structural features of these compounds contribute to their ability to interact with target proteins involved in tumor growth and metastasis . The potential of 6-(aminomethyl)pyrimidin-4-amine hydrochloride as an anticancer agent warrants further investigation.

Synthetic Methodologies

The synthesis of 6-(aminomethyl)pyrimidin-4-amine hydrochloride can involve several approaches. One effective method includes the reaction of appropriate starting materials under controlled conditions to yield the desired compound with high purity and yield. The optimization of these synthetic routes is essential for large-scale production and application in pharmaceutical development .

Potential Therapeutic Uses

Antibiotics

Compounds similar to 6-(aminomethyl)pyrimidin-4-amine hydrochloride have been identified as structural elements in various antibiotics. For instance, derivatives of pyrimidines are known to act as dihydrofolate reductase inhibitors, which are critical in the treatment of bacterial infections . This positions 6-(aminomethyl)pyrimidin-4-amine hydrochloride as a candidate for antibiotic development.

Diabetes Treatment

There is emerging evidence that certain pyrimidine derivatives possess antihyperglycemic properties, making them potential candidates for diabetes treatment. The ability to modulate glucose metabolism through specific enzyme inhibition could be a significant area of research for this compound .

Case Studies and Research Findings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethylating agents. One common method includes the reaction of 4-chloropyrimidine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 6-(Aminomethyl)pyrimidin-4-amine hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Aminomethyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 6-(Aminomethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Aminomethyl)pyrimidine hydrochloride

- 6-(Aminomethyl)pyridine hydrochloride

- 2-(Aminomethyl)pyrimidine hydrochloride

Uniqueness

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

6-(Aminomethyl)pyrimidin-4-amine hydrochloride, a pyrimidine derivative, has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 6-(Aminomethyl)pyrimidin-4-amine hydrochloride is C5H10Cl2N4. It features an aminomethyl group attached to the pyrimidine ring, which is crucial for its biological activity. The compound's molecular weight is approximately 167.20 g/mol.

The biological activity of 6-(Aminomethyl)pyrimidin-4-amine hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Research indicates that structural modifications can significantly enhance its inhibitory activity against DPP-IV, suggesting that it may be beneficial for managing diabetes .

- Antibacterial Activity : Studies have shown that pyrimidine derivatives exhibit varying degrees of antibacterial activity. For instance, compounds with a similar structure have demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL .

Biological Activity Data

Structure-Activity Relationship (SAR)

The biological activity of 6-(Aminomethyl)pyrimidin-4-amine hydrochloride can be influenced by various structural modifications:

- Substitution Patterns : The presence of different substituents on the pyrimidine ring can enhance or diminish activity. For example, compounds with a benzylsulphanyl group at the 4-position exhibit stronger antibacterial properties compared to their amino analogues .

- Hydrogen Bonding : Intramolecular interactions, such as N–H···N hydrogen bonds, play a critical role in stabilizing the structure and enhancing biological activity .

- Molecular Docking Studies : Computational analyses have shown that specific configurations and interactions with target enzymes can predict the efficacy of these compounds in inhibiting biological pathways .

Case Studies

Several studies have focused on the pharmacological potential of pyrimidine derivatives:

- A study evaluating a series of aminomethylpyrimidines demonstrated a significant increase in DPP-IV inhibition upon optimizing aromatic substituents, showcasing the importance of chemical modifications in enhancing therapeutic efficacy .

- Another investigation into pyrimidine-based lead compounds highlighted their anticancer properties against various cell lines, indicating potential for developing new cancer therapies .

Eigenschaften

IUPAC Name |

6-(aminomethyl)pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFOFPJGNQFNNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-18-9 |

Source

|

| Record name | 4-Pyrimidinemethanamine, 6-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.